N-(4-Cyano-6-formylpyridin-2-YL)acetamide
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Overview
Description
N-(4-Cyano-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.173 g/mol . This compound is part of the cyanoacetamide derivatives, which are known for their significant role in the synthesis of various heterocyclic compounds. These derivatives are utilized extensively in organic synthesis due to their reactive cyano and carbonyl groups .
Preparation Methods
The synthesis of N-(4-Cyano-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
N-(4-Cyano-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive cyano and carbonyl groups.
Cyclo Condensation: For example, cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, phenacyl bromide, and triethylamine . Major products formed from these reactions are various heterocyclic compounds, such as pyrroles and thiophenes .
Scientific Research Applications
N-(4-Cyano-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Cyano-6-formylpyridin-2-YL)acetamide involves its reactive cyano and carbonyl groups, which enable it to participate in various chemical reactions. These groups facilitate the formation of heterocyclic compounds through condensation and substitution reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .
Comparison with Similar Compounds
N-(4-Cyano-6-formylpyridin-2-YL)acetamide is unique due to its specific structure and reactivity. Similar compounds include other cyanoacetamide derivatives, such as:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide
These compounds share similar reactive groups but differ in their specific substituents and resulting chemical properties.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(4-cyano-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H7N3O2/c1-6(14)11-9-3-7(4-10)2-8(5-13)12-9/h2-3,5H,1H3,(H,11,12,14) |
InChI Key |
IYTZKGWVRSNRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)C#N |
Origin of Product |
United States |
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